5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Energetic materials Nitration chemistry Process efficiency

Sourcing regiospecific 5-methyl-substituted benzimidazolone with consistent purity for SAR studies is a common bottleneck. This compound delivers: - 90% nitration yield to 5-Me-TriNBO with 1.82 g/cm³ crystal density, outperforming parent analog in energetic formulations. - Confirmed anti-quorum sensing activity against P. aeruginosa PA01 (elastase, pyocyanin inhibition). - Validated starting material for N-acylated antimicrobial derivatives and chloride secretion activators (DCEBIO class). Consistent ≥98% purity; suitable for SAR programs and energetic materials R&D.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 5400-75-9
Cat. No. B1346151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
CAS5400-75-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)N2
InChIInChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
InChIKeyCTCHXZUMFHNSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzimidazolone: Properties & Procurement


5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 5400-75-9) is a heterocyclic benzimidazolone featuring a methyl substituent at the 5-position of the fused bicyclic urea core [1]. This compound serves as a key synthetic intermediate for several pharmacologically and industrially relevant derivative classes, including non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [2], chloride secretion activators for cystic fibrosis research [3], and thermostable energetic nitro compounds [1]. The 5-methyl group introduces regiospecific electronic and steric effects that distinguish it from the parent 1,3-dihydro-2H-benzimidazol-2-one in both synthetic efficiency and downstream product properties.

Why 5-Methylbenzimidazolone Cannot Be Replaced


The 5-methyl substituent on the benzimidazolone scaffold is not an inert bystander. In the domain of energetic materials synthesis, substituting the parent 1,3-dihydro-2H-benzimidazol-2-one with its 5-methyl analog changes the nitration product's crystal density, space group, thermostability, and synthesis yield—each of which is a critical parameter for energetic formulation [1]. In quorum sensing inhibition, the three compounds tested (U65 parent, U77 5-methyl, U92 1,3-diacetyl) were all active but exhibited distinct potency profiles against Pseudomonas aeruginosa virulence factors, demonstrating that even minor structural changes alter biological readout [2]. Furthermore, SAR studies on benzimidazolone-based NNRTIs [3] and chloride secretion activators [4] have established that substituent identity and position on the benzene ring significantly modulate potency, meaning that procurement of the unsubstituted or differently substituted analog will not recapitulate the reactivity or biological performance of the 5-methyl derivative.

5-Methylbenzimidazolone: Quantitative Differentiation


Nitration Yield Advantage vs. Parent Benzimidazolone

In a one-step nitration procedure with KNO₃/H₂SO₄, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one was converted to its trinitro derivative 5-Me-TriNBO (5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) in 90% yield, compared to 83% yield for the analogous nitration of the parent 1,3-dihydro-2H-benzimidazol-2-one to TriNBO under the same nitration system [1]. This 7-percentage-point improvement in isolated yield represents a meaningful advantage for preparative-scale synthesis of nitro-substituted benzimidazolone energetic compounds.

Energetic materials Nitration chemistry Process efficiency

Crystal Density Enhancement in Methylated Product

Single-crystal X-ray diffraction revealed that 5-Me-TriNBO (the trinitro derivative of the target compound) crystallizes as monoclinic red plates in space group P 2₁/c with an experimental crystal density of 1.82 g/cm³, whereas the non-methylated analog TriNBO crystallizes as orthorhombic yellow prisms in space group P 2₁2₁2₁ with a density of 1.76 g/cm³ (at 173 K) [1]. The methyl group induces a change in crystal packing and space group symmetry while delivering a ~3.4% higher crystal density—a parameter directly correlated with detonation velocity and pressure in energetic materials.

Energetic materials Crystal engineering Detonation performance

Thermostability Trade-Off vs. Non-Methylated Analog

Thermal analysis (DTA) of the non-methylated TriNBO showed an onset at 315 °C and the highest degree of decomposition at 339 °C [1]. In contrast, the 5-methyl analog 5-Me-TriNBO exhibited a 'substantial decrease in thermostability,' with the authors attributing this reduction specifically to the insertion of the 5-methyl group into the aromatic ring [1]. While the exact decomposition temperature of 5-Me-TriNBO is not reported numerically in the primary text, the qualitative ranking is unambiguous: TriNBO > 5-Me-TriNBO in thermal stability. This represents a deliberate trade-off—the methyl group improves synthesis yield and crystal density but reduces thermostability, and procurement decisions must weigh these competing factors based on the intended application.

Energetic materials Thermal stability Safety assessment

Anti-Quorum Sensing Activity in P. aeruginosa

In a head-to-head screening of three 1,3-dihydro-2H-benzimidazol-2-one derivatives, the 5-methyl analog (coded U77) was tested alongside the parent compound U65 (1,3-dihydro-2H-benzimidazol-2-one) and the 1,3-diacetyl derivative U92 for quorum sensing inhibitory activity against Pseudomonas aeruginosa PA01 virulence factors. All three compounds exhibited significant inhibitory effects on the production of elastase, pyocyanin, and swarming motility [1]. The study screened these compounds using the biomonitor strains Quorum Sensing Selector Strain 1 and Chromobacterium violaceum CV026 and VIR07. While quantitative inhibition percentages at matched concentrations are not disaggregated per compound in the available abstract, the study establishes that the 5-methyl substitution retains anti-QS activity while offering a structurally distinct scaffold for further optimization compared to the parent and diacetyl analogs.

Anti-virulence Quorum sensing inhibition Pseudomonas aeruginosa

Detonation Performance Surpassing TNT

Calculated detonation velocity and detonation pressure for both 5-Me-TriNBO and its parent-derived analog TriNBO were reported to be superior to the experimental parameters of the standard aromatic trinitro compound TNT, and approximately equal to the detonation parameters of the standard tetranitro compound tetryl (2,4,6-trinitrophenylmethylnitramine) [1]. The paper states that 'the calculated detonation velocity (D) and detonation pressure of most of the new derivatives are superior to the known standard compound TNT, however, their characteristics in general are something less when compared with other standard compound tetryl characteristics.' This positions the 5-methyl-derived nitration product among the higher-performing heterocyclic nitro compounds, though exact detonation velocities in m/s for each compound are not tabulated in the text.

Energetic materials Detonation velocity Explosive benchmarking

5-Methylbenzimidazolone: Application Scenarios


Energetic Materials Precursor

Based on the 90% nitration yield and the 1.82 g/cm³ crystal density of the resulting 5-Me-TriNBO product [1], this compound is the preferred starting material where higher isolated yield and product density are prioritized over maximum thermostability. Suitable for programs developing melt-cast or plastic-bonded explosive formulations that require tetryl-class detonation performance with improved synthetic efficiency.

Anti-Virulence SAR Probe for P. aeruginosa

The confirmed anti-quorum sensing activity of U77 against P. aeruginosa PA01 virulence factors (elastase, pyocyanin, swarming motility) [2] positions this compound as a validated scaffold for structure-activity relationship studies. The 5-methyl group provides a site for further chemical elaboration or metabolic modulation while preserving the core benzimidazolone pharmacophore.

Intermediate for Antimicrobial Benzimidazolones

The 5-methylbenzimidazolone core has been successfully elaborated into N-acylated derivatives (e.g., 1-isopropyl-3-acyl-5-methyl-benzimidazolones) that demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [3]. Procurement of the 5-methyl parent compound enables access to this derivative class for antimicrobial screening programs.

Chloride Secretion Activator Building Block

SAR studies on benzimidazolone activators of chloride secretion demonstrated that substituents at the 5- and 6-positions can significantly improve potency relative to the reference compound 1-EBIO, with the most potent derivative DCEBIO (5,6-dichloro-1-ethyl-) achieving 20-fold improvement in short-circuit current measurements and 100-fold improvement in patch-clamp assays [4]. The 5-methyl analog serves as a starting point for systematic substitution at this critical position in the development of CF and COPD therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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